

Application Notes and Protocols: Radiolabeling of Src Peptide Substrate with [γ - ^{32}P]ATP

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Compound of Interest

Compound Name: *Src Optimal Peptide Substrate*

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These application notes provide a detailed protocol for the in vitro radiolabeling of a Src peptide substrate using [γ - ^{32}P]ATP. This method is a sensitive and direct way to quantify Src kinase activity, making it a valuable tool for inhibitor screening and studying enzyme kinetics.

Introduction

The Src family of non-receptor tyrosine kinases are pivotal regulators of a multitude of cellular processes, including cell growth, division, migration, and survival.[1][2] Dysregulation of Src activity is frequently implicated in the progression of various cancers, making it a significant target for drug development.[1][3] The assay described herein measures the transfer of the γ -phosphate from [γ - ^{32}P]ATP to a specific peptide substrate by Src kinase.[4][5] The amount of radioactivity incorporated into the substrate is proportional to the kinase activity and can be quantified using a scintillation counter after separating the phosphorylated peptide from the residual [γ - ^{32}P]ATP.[4]

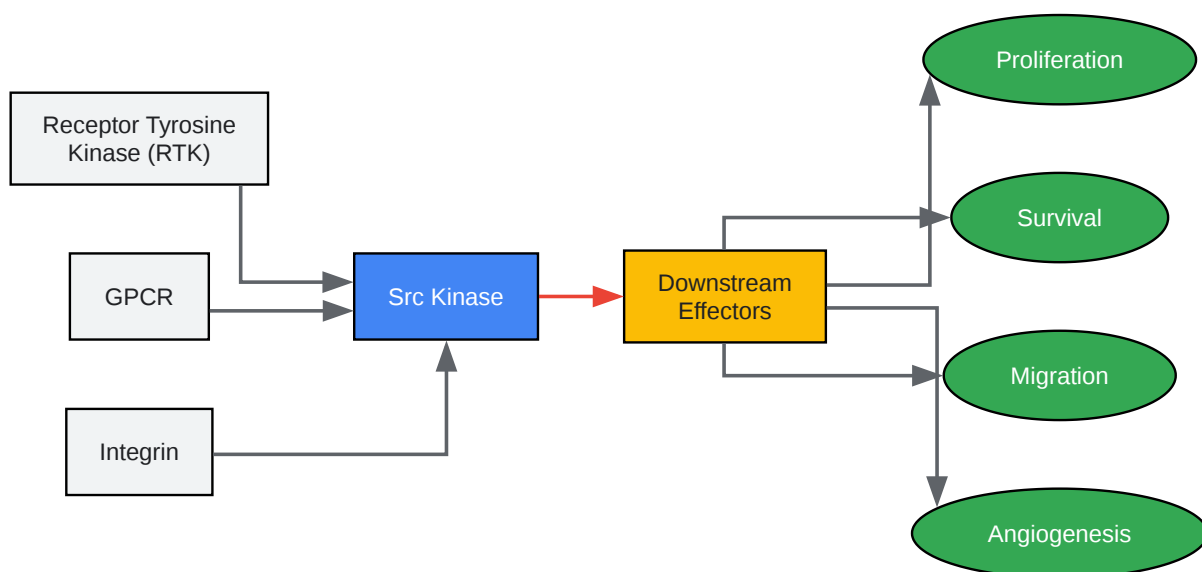
Principle of the Assay

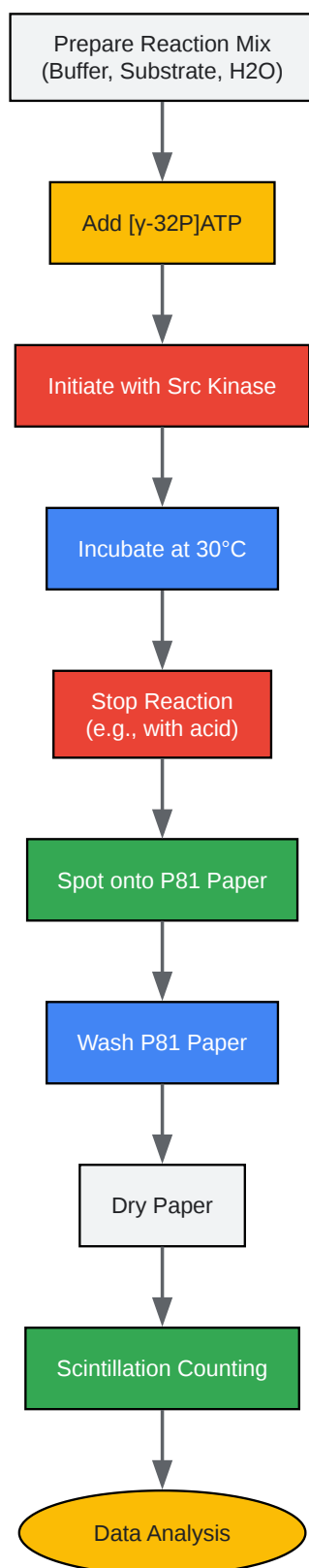
The fundamental principle of this assay is the enzymatic transfer of a radiolabeled phosphate group from [γ - ^{32}P]ATP to a tyrosine residue within a specific Src substrate peptide. The reaction is initiated by the addition of active Src kinase to a mixture containing the peptide substrate and [γ - ^{32}P]ATP. Following incubation, the reaction is terminated, and the phosphorylated peptide is separated from the unreacted [γ - ^{32}P]ATP, typically by spotting the

mixture onto phosphocellulose paper which binds the peptide.[4] After washing away the unbound ATP, the radioactivity retained on the paper is measured by liquid scintillation counting.

Src Signaling Pathway

Src kinases are integral components of numerous signaling pathways initiated by various receptors, including receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), and integrins.[2][3][6] Upon activation, Src can phosphorylate a wide array of downstream targets, leading to the modulation of critical cellular functions.





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